molecular formula C12H9F3N2O2 B6333384 2-Methyl-5-(2-trifluoromethyl-phenyl)-2H-pyrazole-3-carboxylic acid CAS No. 1245087-43-7

2-Methyl-5-(2-trifluoromethyl-phenyl)-2H-pyrazole-3-carboxylic acid

Cat. No.: B6333384
CAS No.: 1245087-43-7
M. Wt: 270.21 g/mol
InChI Key: GANXIFBFJRWSDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-Methyl-5-(2-trifluoromethyl-phenyl)-2H-pyrazole-3-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a phenyl ring, which is a six-membered ring with alternating double and single bonds . The trifluoromethyl group (-CF3) is a common functional group in organic chemistry known for its high electronegativity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and phenyl rings, as well as the trifluoromethyl and carboxylic acid groups . The presence of these groups would likely influence the compound’s physical and chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase its electronegativity, while the carboxylic acid group could make it acidic .

Scientific Research Applications

2-Methyl-5-(2-trifluoromethyl-phenyl)-2H-pyrazole-3-carboxylic acid has been used in various scientific research applications, such as the synthesis of novel heterocyclic compounds and the preparation of pharmaceutical intermediates. It has also been used in the synthesis of biologically active compounds, such as antimicrobial agents, anti-inflammatory agents, and inhibitors of enzymes. This compound has also been used in the synthesis of novel fluorescent probes and as a ligand for metal complexes.

Advantages and Limitations for Lab Experiments

2-Methyl-5-(2-trifluoromethyl-phenyl)-2H-pyrazole-3-carboxylic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent, and it is easily synthesized in a variety of ways. It is also relatively stable and can be stored for long periods of time without significant degradation. However, it is not soluble in water, and it can be difficult to work with in aqueous solutions.

Future Directions

There are a number of potential future directions for research on 2-Methyl-5-(2-trifluoromethyl-phenyl)-2H-pyrazole-3-carboxylic acid. These include further investigation into its mechanism of action, its potential applications in drug development, and its use as a fluorescent probe. Additionally, further research could be conducted into its effects on other organisms, such as plants and animals. Finally, further research could be conducted into the development of more efficient and cost-effective synthesis methods for this compound.

Synthesis Methods

2-Methyl-5-(2-trifluoromethyl-phenyl)-2H-pyrazole-3-carboxylic acid can be synthesized through a variety of methods, including the reaction of 2-methyl-5-(trifluoromethyl)-phenyl-2H-pyrazole-3-carboxylic acid (this compound) with sodium hydroxide. The reaction is carried out in aqueous ethanol at room temperature, and the product is isolated by filtration. The yield of the reaction is typically in the range of 70–80%.

Properties

IUPAC Name

2-methyl-5-[2-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c1-17-10(11(18)19)6-9(16-17)7-4-2-3-5-8(7)12(13,14)15/h2-6H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANXIFBFJRWSDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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